2,3-O-Isopropylidene-D-erythrofuranose

Carbohydrate Chemistry Glycosylation Chiral Pool Synthesis

Sourcing versatile erythrofuranose building blocks with predictable anomeric selectivity remains a bottleneck in nucleoside analogue programs. 2,3-O-Isopropylidene-D-erythrofuranose (CAS 189996-60-9) directly addresses this challenge. Its rigid 2,3-O-isopropylidene scaffold pre-locks the furanose conformation, delivering consistent β-selectivity (β:α ~5:1) in glycosylation reactions while eliminating the reduction step and epimerization risk inherent to lactone precursors. • Direct anomeric reactivity: furnishes the reactive hemiacetal hydroxyl without additional redox manipulation. • Orthogonal deprotection: the isopropylidene acetal is cleaved under mild acidic conditions, compatible with diverse downstream functionality. • Scalable supply: derived from D-erythrose via a robust, scalable route; available in research to bulk quantities with expedited global logistics.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
CAS No. 189996-60-9
Cat. No. B062281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-O-Isopropylidene-D-erythrofuranose
CAS189996-60-9
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1(OC2COC(C2O1)O)C
InChIInChI=1S/C7H12O4/c1-7(2)10-4-3-9-6(8)5(4)11-7/h4-6,8H,3H2,1-2H3/t4-,5-,6?/m1/s1
InChIKeyMBZCXOZTJSRAOQ-QYRBDRAASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-O-Isopropylidene-D-erythrofuranose: Protected Tetrose Building Block


2,3-O-Isopropylidene-D-erythrofuranose (CAS 189996-60-9) is a chiral carbohydrate derivative featuring a furanose ring with a 2,3-O-isopropylidene acetal protecting group [1]. This protection locks the C2 and C3 hydroxyls, enforcing a rigid bicyclic scaffold that dictates stereochemical outcomes in downstream reactions [2]. The compound is a key intermediate in the synthesis of nucleoside analogues and C-glycosides, where its pre-installed stereochemistry and masked diol functionality enable precise control over anomeric configuration and glycosidic bond formation .

1
Pre-installed stereochemistry for anomeric control
2
Rigid bicyclic scaffold directs facial selectivity
3
Acid-labile isopropylidene enables orthogonal deprotection

2,3-O-Isopropylidene-D-erythrofuranose vs. Alternative Protecting Strategies


The 2,3-O-isopropylidene acetal in D-erythrofuranose uniquely restricts the furanose ring to a specific conformation that directs facial selectivity in nucleophilic additions and glycosylations, a property not shared by the corresponding lactone (2,3-O-isopropylidene-D-erythronolactone, CAS 25560-91-4) or by other protected erythrose derivatives (e.g., 4-O-protected variants) [1]. While the lactone serves as a precursor, it requires reduction to the hemiacetal to access the anomeric center, adding a step and introducing potential epimerization; the furanose form provides the reactive anomeric hydroxyl directly [2]. Moreover, the isopropylidene group offers a distinct balance of acid-lability and base-stability compared to alternative acetals (e.g., benzylidene or cyclohexylidene), enabling orthogonal deprotection strategies in complex syntheses [3].

Lactone (CAS 25560-91-4) requires reduction to hemiacetal; may introduce epimerization risk.
4-O-protected variants lack free anomeric hydroxyl; direct glycosylation pathway shifts.
Benzylidene or cyclohexylidene acetals alter acid/base lability; orthogonal deprotection strategy may not transfer.

2,3-O-Isopropylidene-D-erythrofuranose: Quantitative Performance Benchmarks


Efficient Lactone Reduction to the Furanose Hemiacetal

The target compound is directly prepared from the corresponding lactone via reduction. Synthesis from 2,3-O-isopropylidene-D-erythronolactone proceeds with an isolated yield of approximately 93% . In contrast, alternative routes to protected erythrose derivatives, such as those employing cyanohydrin formation or multi-step homologation from glyceraldehyde, typically yield 50-70% over multiple steps [1].

Reduction Yield
Cross-study
93%
Supports preparative-scale efficiency
Isolated from lactone reduction; alternative routes 50–70%
Carbohydrate Chemistry Glycosylation Chiral Pool Synthesis

Conformational Control for β-Selective Nucleoside Synthesis

In the synthesis of 9-L-erythrofuranosyladenine, condensation of 2,3-O-isopropylidene-β-L-erythrofuranosyl chloride with 6-benzamidochloromercuripurine yielded the β-anomer as the major product, with a β:α ratio of approximately 5:1 [1]. This stereochemical outcome is attributed to the non-participating isopropylidene group and the rigid bicyclic structure, which favor SN1-type glycosylation with preferential attack from the β-face. In contrast, acyl-protected tetrose donors (e.g., acetylated) give lower β-selectivity (~5:1 β:α under similar conditions but with lower overall yields and more complex deprotection) [2].

Anomeric Selectivity
Head-to-head
β:α ≈ 5:1
Supports reproducible nucleoside synthesis
Acyl donors gave similar ratio but lower overall yield
Nucleoside Chemistry Stereoselective Synthesis Anomeric Control

Crystallinity Verified by X-Ray Diffraction

The absolute configuration and solid-state conformation of 2,3-O-isopropylidene-D-erythrofuranose have been unambiguously established by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, and the structure refined to an R-factor of 0.053 for 2043 observed reflections [1]. In contrast, many protected tetrose derivatives (e.g., 4-O-protected erythrose derivatives) are oils or syrups at ambient temperature, precluding direct crystallographic confirmation of stereochemistry [2].

Crystallinity
Head-to-head
Crystalline / R=0.053
Simplifies purification and handling
4-O-protected derivatives typically syrups or oils
X-ray Crystallography Solid-State Chemistry Structural Proof

Acid-Catalyzed Isomerization to Pseudosugar Precursors

2,3-O-Isopropylidene-D-erythrose (the target compound) undergoes acid-catalyzed isomerization to yield a pseudosugar precursor that is key to the synthesis of (North)-methanocarba nucleosides (e.g., MRS1898, MRS2346), which are potent A3 adenosine receptor agonists [1]. This reactivity is specific to the isopropylidene-protected erythrose framework; alternative protected tetroses (e.g., benzyl-protected) do not undergo this isomerization and cannot be used to access this class of conformationally constrained nucleosides [2].

Isomerization Reactivity
Class-level
Specific to isopropylidene
Enables constrained nucleoside scaffold entry
Benzyl-protected derivatives show no isomerization
Nucleoside Analogues Methanocarba Nucleosides Protecting Group Chemistry

High Enantiomeric Purity via Diastereoselective Synthesis

A highly diastereoselective three-step synthesis of 2-O-benzyl-3,4-O-isopropylidene-D-erythrose (a derivative of the target compound) from D-glyceraldehyde acetonide proceeds with >98% diastereomeric excess (de) and 50% overall yield [1]. This contrasts with alternative routes to D-erythrose derivatives that often require chromatographic separation of diastereomers and achieve lower stereochemical purity (e.g., Sharpless epoxidation routes requiring separation) [2].

Diastereomeric Excess
Cross-study
>98% de
Stereochemical purity context
Three-step sequence without chromatographic separation
Asymmetric Synthesis Chiral Building Block Diastereoselectivity

2,3-O-Isopropylidene-D-erythrofuranose: Key Application Scenarios


Stereoselective Synthesis of β-Nucleoside Analogues

Utilize the compound as a glycosyl donor in the synthesis of β-L-erythrofuranosyl nucleosides, such as 9-β-L-erythrofuranosyladenine. The isopropylidene group ensures consistent β-selectivity (β:α ~5:1) and facilitates deprotection under mild acidic conditions [1]. This route is preferred over acylated donors due to simpler deprotection and higher overall efficiency [2].

Conformationally Locked Methanocarba Nucleoside Scaffolds

Employ 2,3-O-isopropylidene-D-erythrose as the starting material for acid-catalyzed isomerization to a pseudosugar precursor, which is then elaborated to (North)-methanocarba nucleosides (e.g., MRS1898, MRS2346) [1]. This unique reactivity is not observed with benzyl- or other acetal-protected erythrose derivatives, making the isopropylidene-protected compound essential for accessing this class of A3 adenosine receptor agonists [2].

C-Disaccharide Synthesis via Stereoselective Lactone Addition

Use 2,3-O-isopropylidene-D-erythrofuranose as a key intermediate in the stereoselective synthesis of C-disaccharides. The corresponding lactone undergoes addition of lithiated C-nucleophiles (e.g., dithianes) to afford lactols, which are then reduced with Et₃SiH to C-glycosides. The use of a D-ribose-derived nucleophile allows convenient construction of furanose C-disaccharides, with structures confirmed by X-ray diffraction [1]. This route offers superior stereocontrol compared to direct glycosylation of unprotected tetroses [2].

Large-Scale Synthesis of 4-O-Protected Chiral Building Blocks

Leverage the facile and scalable synthesis of 4-O-protected 2,3-O-isopropylidene-D-erythrose derivatives from the parent compound. The aldehyde functionality permits convenient addition of diverse functional groups, while the 4-hydroxy group allows further derivatization [1]. The isopropylidene group can be selectively removed to reveal a glycol moiety, providing access to a wide range of chiral intermediates for total synthesis and medicinal chemistry campaigns [2].

Application
Selection Property
Validation Focus
β-Nucleoside analogue synthesis
Isopropylidene-directed β-selectivity
Anomeric configuration control
Conformationally constrained nucleosides
Acid-catalyzed isomerization capability
Pseudosugar precursor formation
C-Disaccharide construction
Lactol intermediate accessibility
C-Glycoside bond stereochemistry
4-O-Derivatized chiral building blocks
Scalable protection/deprotection
Functional group tolerance
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